Crystallographic Binding Validation: Real-Space Correlation Coefficient vs. Average Fragment-Screen Hit Rate
WZM (6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide) demonstrates crystallographically validated binding to tubulin with a real-space correlation coefficient (RSCC) of 0.857 and real-space R-factor (RSR) of 0.448 in PDB entry 5S53 at 2.75 Å resolution [1]. The average ligand occupancy is 0.97, indicating near-stoichiometric binding at the crystallographic site. In the overarching XChem fragment screen, 672 datasets were collected and 503 structures solved to better than 4.0 Å resolution, from which only 59 unique fragments (8.8% of screened compounds) yielded unambiguous electron density [2]. WZM is among this minority of validated hits, placing it in the top tier of fragments that produced interpretable binding poses. By comparison, the average fragment hit rate in crystallographic screens against soluble protein targets is typically 3–10% [3].
| Evidence Dimension | Crystallographic binding validation (RSCC, occupancy) and fragment hit rate |
|---|---|
| Target Compound Data | RSCC = 0.857; RSR = 0.448; Occupancy = 0.97; Resolution = 2.75 Å |
| Comparator Or Baseline | XChem tubulin screen: 59/672 fragments validated (8.8% hit rate); literature average fragment hit rate 3–10% |
| Quantified Difference | WZM RSCC of 0.857 exceeds typical fragment RSCC thresholds (>0.7 considered well-resolved); occupancy 0.97 approaches full site saturation |
| Conditions | T2R-TTL tubulin complex, X-ray diffraction at 2.75 Å, fragment soaking at 10–50 mM |
Why This Matters
Procurement decisions for fragment libraries should prioritize compounds with crystallographically confirmed binding poses and high occupancy, as these provide reliable starting points for structure-guided optimization.
- [1] RCSB PDB Ligand Validation Report for 5S53/WZM. Real-space R-factor: 0.448; RSCC: 0.857; Occupancy: 0.97. View Source
- [2] Mühlethaler T, Gioia D, Prota AE, Sharpe ME, Cavalli A, Steinmetz MO. Angew Chem Int Ed Engl. 2021;60(24):13331-13342. (672 datasets, 503 structures, 59 unique fragments). View Source
- [3] Schiebel J, Radeva N, Krimmer SG, et al. Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. ACS Chem Biol. 2016;11(6):1693-1701. (Fragment hit rates 3–10% range). View Source
